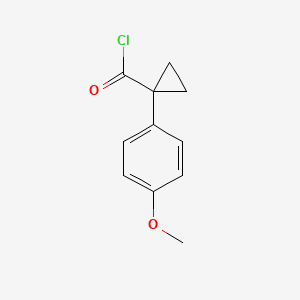

1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride

Beschreibung

Eigenschaften

IUPAC Name |

1-(4-methoxyphenyl)cyclopropane-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO2/c1-14-9-4-2-8(3-5-9)11(6-7-11)10(12)13/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJVWBPMSOJAJDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CC2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640618 | |

| Record name | 1-(4-Methoxyphenyl)cyclopropane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16728-02-2 | |

| Record name | 1-(4-Methoxyphenyl)cyclopropane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

From 1-(4-Methoxyphenyl)cyclopropanecarboxylic Acid

The most straightforward and widely used method involves the conversion of the corresponding carboxylic acid, 1-(4-methoxyphenyl)cyclopropanecarboxylic acid, to the acyl chloride using chlorinating agents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.

Step 1: Synthesis of the acid precursor

The acid can be synthesized via multi-step reactions starting from 4-methoxybenzyl cyanide or related intermediates. For example, sodium amide in toluene under heating conditions can be used to cyclopropanate the aromatic precursor, followed by hydrolysis to yield the acid with yields reported around 76.7%.Step 2: Conversion to acyl chloride

The acid is reacted with thionyl chloride or oxalyl chloride under anhydrous conditions, often with catalytic amounts of DMF to facilitate the reaction. The reaction typically proceeds at temperatures ranging from 0 to 60 °C over 1 to 3 hours, producing the acyl chloride with high purity and yield.

Alternative Synthetic Strategies

While direct acid-to-acyl chloride conversion is standard, other methods have been reported for related cyclopropanecarbonyl chlorides that may be adapted:

Multi-step chlorination and cyclization

A patented process for 1-chloro-cyclopropanecarbonyl chloride involves a four-step sequence starting from α-ethanoyl-gamma-butyrolactone and sulfuryl chloride. This includes chlorination, ring-opening, cyclization, and a second chlorination step to yield the target acyl chloride. Reaction conditions are carefully controlled (0–60 °C, 0.01–1 atm) to optimize yield and minimize impurities.Use of phase-transfer catalysts and solvent systems

Some methods employ phase-transfer catalysts to facilitate ring-closure reactions in organic solvents, improving reaction efficiency and scalability.

Reaction Conditions and Parameters

Research Findings and Optimization

Yield and Purity : The direct conversion of the acid to the acyl chloride using thionyl chloride is generally high yielding and produces a product suitable for further synthetic applications without extensive purification.

Environmental and Cost Considerations : The patented multi-step chlorination method emphasizes the use of inexpensive industrial chemicals and a single solvent system to reduce production costs and environmental impact, making it suitable for scale-up.

Reaction Monitoring : Removal of residual chlorinating agents and gaseous byproducts (HCl, SO2) under reduced pressure is critical to obtain high-purity acyl chloride.

Safety : Handling of thionyl chloride and sulfuryl chloride requires strict control due to their corrosive and toxic nature. Reactions are typically conducted under inert atmosphere and with appropriate gas scrubbing systems.

Summary Table of Preparation Methods

| Method | Starting Material | Chlorinating Agent | Key Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Direct acid chlorination | 1-(4-Methoxyphenyl)cyclopropanecarboxylic acid | Thionyl chloride or oxalyl chloride | 0–60 °C, 1–3 h | High | Most common, straightforward |

| Multi-step chlorination & cyclization | α-Ethanoyl-gamma-butyrolactone | Sulfuryl chloride | 0–100 °C, multi-step | High | Industrial scale, cost-effective |

| Cyclopropanation + acid hydrolysis | 4-Methoxybenzyl cyanide | Sodium amide, KOH | 100–120 °C, 6–24 h | ~76.7 | Precursor synthesis for acid |

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of corresponding amides, esters, and other derivatives.

Hydrolysis: In the presence of water, the compound hydrolyzes to form 1-(4-methoxyphenyl)cyclopropanecarboxylic acid and hydrochloric acid.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

Hydrolysis: Typically carried out in aqueous or alcoholic solutions at room temperature.

Reduction: Requires strong reducing agents and anhydrous conditions.

Major Products Formed:

Amides, Esters, and Thiol Derivatives: Formed through nucleophilic substitution.

1-(4-Methoxyphenyl)cyclopropanecarboxylic Acid: Formed through hydrolysis.

1-(4-Methoxyphenyl)cyclopropanol: Formed through reduction.

Wissenschaftliche Forschungsanwendungen

1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride involves its reactivity towards nucleophiles and its ability to form stable intermediates. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The methoxyphenyl group can also influence the compound’s reactivity and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs: Cyclopropanecarbonyl Chloride (CPCC)

- Structure : CPCC lacks the 4-methoxyphenyl substituent, with the formula C$4$H$5$ClO .

- Reactivity: Both compounds share the acyl chloride group, enabling nucleophilic acyl substitution (e.g., amidation, esterification).

- Applications : CPCC is widely used in synthesizing fentanyl analogs (e.g., cyclopropylfentanyl) and pharmaceutical intermediates , while 1-(4-methoxyphenyl)cyclopropanecarbonyl chloride’s applications are less documented but likely involve niche bioactive molecule synthesis .

Cyclopropane vs. Cyclopentane Derivatives

- 1-(4-Methoxyphenyl)cyclopentanecarbonyl Chloride (CAS 63200-97-5):

- Structure : Cyclopentane ring replaces cyclopropane, increasing ring size and reducing ring strain.

- Molecular Weight : 238.71 g/mol vs. 210.65 g/mol for the cyclopropane analog .

- Reactivity : The cyclopropane ring’s strain enhances electrophilicity, making it more reactive than the cyclopentane derivative. This difference impacts reaction rates in acylations .

Positional Isomers: 3-Methoxy vs. 4-Methoxy Substitution

- 1-(3-Methoxyphenyl)cyclopropanecarbonyl Chloride (CAS 63201-08-1): Electronic Effects: The meta-methoxy group provides weaker electron-donating resonance effects compared to the para-substituted isomer, altering electronic distribution and interaction with biological targets . Biological Activity: Positional isomerism can significantly affect bioactivity. For example, para-substituted aromatic compounds often exhibit enhanced receptor binding due to symmetry, as seen in antimicrobial phenolic stilbenes .

Substituent Variations

- 1-(4-Bromophenyl)cyclopropanamine Hydrochloride :

- 2-[1-(4-Cyclohexylphenyl)cyclopropanecarbonyl]oxyethyl-dimethylazanium Chloride :

Data Tables

Table 1: Physical and Chemical Properties

Key Research Findings

- Synthetic Utility : this compound is used in multi-step syntheses, such as forming pyrazolone derivatives via amidation (). Its reactivity is modulated by the methoxy group’s electron-donating effects .

- Pharmacological Potential: While direct data on its bioactivity is scarce, structurally related cyclopropane acyl chlorides are implicated in opioid and anticancer agent synthesis (e.g., cyclopropylfentanyl) .

- Commercial Limitations : Discontinued status may drive research toward alternatives like CPCC or cyclopentane analogs .

Biologische Aktivität

1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride is an organic compound with the molecular formula CHClO. It features a methoxyphenyl group and a carbonyl chloride functional group, making it a versatile intermediate in organic synthesis. This compound is notable for its potential biological activities, particularly in medicinal chemistry.

Reactivity

This compound is highly reactive due to the presence of the carbonyl chloride group. Key reactions include:

- Nucleophilic Substitution : The carbonyl chloride is susceptible to attack by nucleophiles, leading to the formation of amides, esters, and other derivatives.

- Hydrolysis : Reacts with water to yield 1-(4-methoxyphenyl)cyclopropanecarboxylic acid and hydrochloric acid.

- Reduction : Can be reduced to form 1-(4-methoxyphenyl)cyclopropanol using reducing agents like lithium aluminum hydride (LiAlH).

Comparison with Related Compounds

| Compound Name | Structure | Reactivity |

|---|---|---|

| 1-(4-Methoxyphenyl)cyclopropanecarboxylic Acid | Acid Structure | Less reactive than the chloride |

| 1-(4-Methoxyphenyl)cyclopropanol | Alcohol Structure | Reduced reactivity compared to the chloride |

| 1-(4-Methoxyphenyl)cyclopropanecarboxamide | Amide Structure | Exhibits different biological activities |

The biological activity of this compound primarily stems from its ability to interact with various biomolecules. The carbonyl chloride group acts as an electrophile, allowing it to form stable intermediates with nucleophilic sites in proteins and enzymes. This reactivity can lead to alterations in enzyme activity or receptor binding, which may underlie its therapeutic potential.

Potential Applications

Research has suggested that this compound may have applications in:

- Cancer Therapy : Its ability to modify protein interactions could be leveraged in developing inhibitors for cancer-related pathways.

- Antimicrobial Activity : Preliminary studies indicate potential activity against certain bacterial strains.

- Pharmaceutical Development : As a building block in synthesizing more complex molecules for drug discovery.

Case Study 1: Anticancer Activity

A study investigated the effects of various derivatives of cyclopropane compounds on cancer cell lines. The results indicated that compounds similar to this compound exhibited significant inhibition of cell proliferation in breast cancer models. The mechanism was attributed to the compound's ability to induce apoptosis through interaction with specific signaling pathways.

Case Study 2: Antimicrobial Properties

Another research effort focused on testing the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The findings revealed moderate antibacterial activity, suggesting further exploration into its potential as a lead compound for antibiotic development.

Q & A

Q. What are the key synthetic applications of 1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride in organic chemistry?

This compound is primarily used as an acylating agent due to its reactive carbonyl chloride group. It facilitates the transfer of the cyclopropane-carbonyl moiety to nucleophiles such as amines or alcohols, forming amides or esters. For example, reactions with amines yield cyclopropane-containing amides, which are valuable intermediates in medicinal chemistry for probing steric and electronic effects in drug candidates .

Methodological Example :

- Reaction Setup : React the compound with a primary amine (e.g., benzylamine) in anhydrous dichloromethane at 0–5°C under inert atmosphere.

- Quenching : Add ice-cold water to hydrolyze excess reagent.

- Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How should this compound be stored and handled to ensure stability?

The compound is moisture-sensitive and prone to hydrolysis. Store under inert gas (argon or nitrogen) at temperatures below –20°C in sealed, amber glass vials. Use anhydrous solvents (e.g., THF, DCM) for reactions. Safety protocols include working in a fume hood, wearing nitrile gloves, and avoiding direct contact due to its corrosive nature .

Q. What analytical techniques are recommended for characterizing derivatives synthesized from this reagent?

- Melting Point Analysis : Compare observed melting points with literature values (e.g., derivatives like 1-(4-Methoxyphenyl)cyclopropanecarboxylic acid melt at 124–126°C) .

- NMR Spectroscopy : Use - and -NMR to confirm cyclopropane ring integrity (characteristic signals at δ ~1.5–2.5 ppm for cyclopropane protons) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ions (e.g., [M+H]+ for CHOCl at m/z 227.0578) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side reactions during acylation?

Challenge : Competing hydrolysis of the acyl chloride group. Optimization Strategies :

Q. What mechanistic insights explain the stability of the cyclopropane ring under acylation conditions?

The cyclopropane ring’s strain energy (~27 kcal/mol) is partially offset by conjugation with the aromatic methoxyphenyl group, which delocalizes electron density into the carbonyl moiety. This conjugation stabilizes the intermediate during nucleophilic attack, preventing ring-opening side reactions. Computational studies (DFT) can model this stabilization .

Q. How does the methoxyphenyl substituent influence the reactivity of the acyl chloride?

The electron-donating methoxy group (–OCH) enhances the electrophilicity of the carbonyl carbon by resonance, accelerating nucleophilic acyl substitution. However, steric hindrance from the cyclopropane ring may reduce reactivity toward bulky nucleophiles. Comparative studies with non-substituted analogs (e.g., cyclopropanecarbonyl chloride) can quantify these effects .

Q. What strategies are effective in resolving contradictions in reported melting points of derivatives?

Example Conflict : A synthesized amide derivative melts at 120–122°C, but literature reports 124–126°C . Resolution Steps :

- Recrystallize the product from ethanol/water mixtures.

- Analyze purity via HPLC (C18 column, acetonitrile/water mobile phase).

- Verify crystallinity using X-ray diffraction or DSC (differential scanning calorimetry).

Q. How can this compound be leveraged in structure-activity relationship (SAR) studies for drug discovery?

- Target Modification : Introduce the cyclopropane-carbonyl group into lead compounds to assess effects on binding affinity (e.g., via SPR or ITC assays).

- Case Study : Synthesize analogs of 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride (CAS 101768-77-8) to explore cyclopropane’s impact on pharmacokinetics .

Safety and Compliance Considerations

- Waste Disposal : Neutralize waste with 5% sodium bicarbonate before disposal. Avoid aqueous drains due to environmental toxicity (PRTR-listed substance) .

- Emergency Protocols : For skin contact, rinse immediately with 1% acetic acid followed by water. Seek medical attention for inhalation exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.